molecular formula C8H15N3O2 B1419443 N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide CAS No. 1193390-67-8

N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide

Cat. No.: B1419443
CAS No.: 1193390-67-8
M. Wt: 185.22 g/mol
InChI Key: MIFFPKWNFPTHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(N’-hydroxycarbamimidoyl)cyclopentyl]acetamide is a synthetic organic compound with the molecular formula C8H15N3O2 and a molecular weight of 185.22 g/mol . This compound is notable for its unique structure, which includes a cyclopentyl ring and a hydroxycarbamimidoyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(N’-hydroxycarbamimidoyl)cyclopentyl]acetamide typically involves the following steps:

    Formation of the Cyclopentyl Intermediate: The initial step involves the preparation of a cyclopentyl derivative, which can be achieved through cyclization reactions of appropriate precursors.

    Introduction of the Hydroxycarbamimidoyl Group: This step involves the reaction of the cyclopentyl intermediate with reagents such as hydroxylamine and carbodiimides under controlled conditions to introduce the hydroxycarbamimidoyl group.

    Acetylation: The final step is the acetylation of the intermediate product to form N-[1-(N’-hydroxycarbamimidoyl)cyclopentyl]acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(N’-hydroxycarbamimidoyl)cyclopentyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted acetamides or thioacetamides.

Scientific Research Applications

N-[1-(N’-hydroxycarbamimidoyl)cyclopentyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(N’-hydroxycarbamimidoyl)cyclopentyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target proteins. This can lead to inhibition or activation of biochemical pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

    N-(Cyclopentyl)acetamide: Lacks the hydroxycarbamimidoyl group, resulting in different reactivity and biological activity.

    N-(Hydroxycarbamimidoyl)acetamide: Lacks the cyclopentyl ring, affecting its structural properties and applications.

Uniqueness

N-[1-(N’-hydroxycarbamimidoyl)cyclopentyl]acetamide is unique due to the combination of the cyclopentyl ring and the hydroxycarbamimidoyl group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications .

Properties

CAS No.

1193390-67-8

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

N-[1-[(Z)-N'-hydroxycarbamimidoyl]cyclopentyl]acetamide

InChI

InChI=1S/C8H15N3O2/c1-6(12)10-8(7(9)11-13)4-2-3-5-8/h13H,2-5H2,1H3,(H2,9,11)(H,10,12)

InChI Key

MIFFPKWNFPTHND-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)NC1(CCCC1)/C(=N/O)/N

SMILES

CC(=O)NC1(CCCC1)C(=NO)N

Canonical SMILES

CC(=O)NC1(CCCC1)C(=NO)N

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.